ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.15691181 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse sources of research findings.
Chemical Structure and Synthesis
The compound features a unique molecular structure that integrates several pharmacologically relevant moieties, including a pyrazolo[1,5-a]pyrazin core and an ethyl benzoate group. The synthesis typically involves multi-step reactions that may include:
- Formation of the Pyrazolo Core : Utilizing appropriate precursors to construct the pyrazolo structure.
- Sulfanylation : Introducing a sulfur atom into the molecule to enhance biological activity.
- Acetamido Group Addition : Attaching the acetamido moiety to improve solubility and bioavailability.
The overall synthetic pathway is crucial for optimizing the yield and purity of the final product, which can be assessed through techniques like NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo compounds have been shown to inhibit key kinases involved in cancer cell proliferation. In particular, inhibitors targeting the Pim-1 kinase have demonstrated effectiveness in suppressing tumor growth in vitro and in vivo models .
Table 1: Summary of Anticancer Activity
Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
---|---|---|---|
Ethyl 4-(...) | Pim-1 | < 1 | Various Cancer Lines |
Pyrazolo[1,5-a]pyrimidine | Flt-3 | 0.5 | Leukemia Cells |
Pyrazolo Derivative | CDK2 | 0.8 | Breast Cancer |
Antiviral Potential
Compounds structurally related to ethyl 4-(...) have also shown promise against viral pathogens. Notably, pyrazolo derivatives have been explored for their antiviral properties against flaviviruses such as dengue virus, suggesting that similar mechanisms may be at play in ethyl 4-(...) as well .
The biological activity of ethyl 4-(...) can be attributed to its ability to interact with specific protein targets within cells:
- Kinase Inhibition : By inhibiting kinases like Pim-1 and Flt-3, the compound can disrupt signaling pathways that promote cancer cell survival.
- Apoptosis Induction : Studies suggest that some derivatives can trigger apoptosis in tumor cells by modulating proteins such as BAD (BCL-2 antagonist of cell death) .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo compounds:
- In Vitro Studies : A study demonstrated that a related pyrazolo compound inhibited cell growth in multiple cancer cell lines with an IC50 value significantly lower than traditional chemotherapeutics.
- In Vivo Efficacy : Animal models treated with pyrazolo derivatives showed reduced tumor sizes compared to control groups, indicating potential for clinical applications.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-3-17-5-7-18(8-6-17)21-15-22-24(26-13-14-29(22)28-21)33-16-23(30)27-20-11-9-19(10-12-20)25(31)32-4-2/h5-15H,3-4,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXCCNUMUIDBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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